molecular formula C18H13Cl2NO3S B1213427 Tioxaprofen CAS No. 40198-53-6

Tioxaprofen

Cat. No.: B1213427
CAS No.: 40198-53-6
M. Wt: 394.3 g/mol
InChI Key: WGDADRBTCPGSDG-UHFFFAOYSA-N
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Description

Tioxaprofen is a novel anti-mycotic compound known for its potent activity against dermatophytes such as Trichophyton mentagrophytes and Trichophyton rubrum. It functions as an uncoupling agent of mitochondrial respiration, disrupting the energy production process in fungal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tioxaprofen involves the formation of an oxazole ring, a common structure in many bioactive compounds. The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization to form the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the synthesis of intermediates, cyclization to form the oxazole ring, and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Tioxaprofen undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the oxazole ring.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized oxazole compounds.

Scientific Research Applications

Chemistry

In chemistry, Tioxaprofen is used as a model compound to study the reactivity of oxazole rings and their derivatives. Its unique structure makes it a valuable tool for exploring new synthetic methodologies.

Biology

In biological research, this compound is studied for its antifungal properties. It is used to investigate the mechanisms of fungal resistance and to develop new antifungal therapies.

Medicine

Medically, this compound holds promise as a treatment for fungal infections, particularly those caused by dermatophytes. Its ability to disrupt mitochondrial respiration in fungal cells makes it a potent antifungal agent.

Industry

In industry, this compound could be used in the development of antifungal coatings and materials. Its stability and efficacy make it suitable for various applications, from medical devices to agricultural products.

Mechanism of Action

Tioxaprofen exerts its effects by uncoupling mitochondrial respiration in fungal cells. This process disrupts the production of ATP, the energy currency of the cell, leading to cell death. The compound targets the mitochondrial membrane, causing a loss of membrane potential and inhibiting ATP synthesis .

Comparison with Similar Compounds

Similar Compounds

    Ketoconazole: Another antifungal agent that inhibits ergosterol synthesis.

    Itraconazole: A triazole antifungal that also targets ergosterol synthesis.

    Fluconazole: A widely used antifungal that inhibits the fungal cytochrome P450 enzyme.

Uniqueness

Tioxaprofen is unique in its mechanism of action as an uncoupling agent of mitochondrial respiration. Unlike other antifungals that target ergosterol synthesis, this compound disrupts the energy production process directly, making it effective against resistant strains of fungi.

Properties

CAS No.

40198-53-6

Molecular Formula

C18H13Cl2NO3S

Molecular Weight

394.3 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C18H13Cl2NO3S/c1-10(17(22)23)25-18-21-15(11-2-6-13(19)7-3-11)16(24-18)12-4-8-14(20)9-5-12/h2-10H,1H3,(H,22,23)

InChI Key

WGDADRBTCPGSDG-UHFFFAOYSA-N

SMILES

CC(C(=O)O)SC1=NC(=C(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C(=O)O)SC1=NC(=C(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

40198-53-6

Synonyms

2-(4,5-bis(p-chlorophenyl)oxazolyl-(2)-thio)propionic acid
EMD 26 644
EMD 26644
EMD-26644
tioxaprofen
tioxaprofen, sodium salt

Origin of Product

United States

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